Trihexyphenidyl Hydrochloride

Description

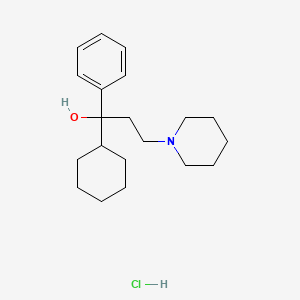

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWJJTJNXAKQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-11-6 (Parent) | |

| Record name | Trihexyphenidyl hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045802 | |

| Record name | Trihexyphenidyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855814 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52-49-3 | |

| Record name | (±)-Trihexyphenidyl hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trihexyphenidyl hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trihexyphenidyl hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trihexyphenidyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyphenidyl hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHEXYPHENIDYL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO61G82577 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trihexyphenidyl Hydrochloride: A Deep Dive into its Cholinergic Pathway Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihexyphenidyl (B89730) Hydrochloride is a synthetic anticholinergic agent primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2][3] Its therapeutic efficacy stems from its potent antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs) within the central nervous system, thereby helping to restore the dopaminergic-cholinergic balance that is disrupted in parkinsonian syndromes.[4] This technical guide provides an in-depth exploration of the mechanism of action of Trihexyphenidyl Hydrochloride, focusing on its interaction with cholinergic pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

Core Mechanism of Action: Muscarinic Receptor Antagonism

Trihexyphenidyl acts as a non-selective competitive antagonist at all five muscarinic acetylcholine receptor subtypes (M1-M5).[4] However, it exhibits a notably higher affinity for the M1 subtype, which is predominantly expressed in the cerebral cortex and striatum, key regions for motor control.[4][5][6][7] By blocking the action of the neurotransmitter acetylcholine, Trihexyphenidyl mitigates the excitatory effects of the cholinergic system, which are believed to contribute to the motor disturbances characteristic of Parkinson's disease.[4]

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of this compound for various muscarinic receptor subtypes has been quantified in numerous studies. The data, presented in the table below, consistently demonstrates its preferential binding to the M1 receptor. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to express the binding affinity of a ligand for a receptor. A lower value indicates a higher affinity.

| Receptor Subtype | Ligand/Assay | Value | Units | Reference |

| M1 | [3H]-pirenzepine competition | 3.7-14 | nM (IC50) | [5] |

| M1 | Functional Assay (hippocampal slices) | 9.77 | nM (IC50) | [6] |

| M2 | [3H]-N-methylscopolamine competition | Low Affinity | - | [5] |

| M2 | Functional Assay (left atrium) | 123.03 | nM (IC50) | [6] |

| M3 | [3H]-N-methylscopolamine competition | Intermediate Affinity | - | [5] |

| M3 | Functional Assay (ileum) | 3.55 | nM (IC50) | [6] |

| M4 | Binding studies | High Affinity | - | [6] |

Table 1: Binding Affinities of this compound for Muscarinic Receptor Subtypes.

Downstream Signaling Pathways Affected by Trihexyphenidyl

The antagonism of muscarinic receptors by Trihexyphenidyl disrupts the downstream signaling cascades typically initiated by acetylcholine. The specific consequences depend on the G-protein to which the muscarinic receptor subtype is coupled.

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Trihexyphenidyl blocks this entire cascade by preventing the initial receptor activation.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Acetylcholine binding to these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization. Trihexyphenidyl's antagonism of M2 and M4 receptors prevents these inhibitory effects.

Visualizing the Cholinergic Signaling Pathway and Trihexyphenidyl's Intervention

The following diagram illustrates the canonical cholinergic signaling pathways and the point of intervention by this compound.

Caption: Cholinergic signaling and Trihexyphenidyl's antagonistic action.

Experimental Protocols for Characterizing Trihexyphenidyl's Activity

The anticholinergic properties of Trihexyphenidyl have been elucidated through a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the affinity of Trihexyphenidyl for muscarinic receptors.

Protocol:

-

Membrane Preparation: Homogenize tissue known to express muscarinic receptors (e.g., rat brain cortex for M1) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of unlabeled Trihexyphenidyl.

-

Separation: After incubation to allow binding to reach equilibrium, separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of Trihexyphenidyl. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response following receptor activation or inhibition.

Protocol:

-

Cell Culture and Labeling: Culture cells expressing the muscarinic receptor subtype of interest and label them with [3H]-myo-inositol.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of Trihexyphenidyl.

-

Stimulation: Stimulate the cells with a muscarinic agonist (e.g., carbachol) in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extraction: Stop the reaction and extract the inositol phosphates.

-

Quantification: Separate and quantify the accumulated [3H]-inositol phosphates using ion-exchange chromatography and scintillation counting.

-

Data Analysis: Determine the ability of Trihexyphenidyl to inhibit the agonist-induced increase in inositol phosphate (B84403) production.

Protocol:

-

Membrane Preparation: Prepare membranes from cells or tissues expressing M2 or M4 receptors.

-

Incubation: Incubate the membranes with a muscarinic agonist (to inhibit adenylyl cyclase), forskolin (B1673556) (to stimulate adenylyl cyclase), ATP (as a substrate), and varying concentrations of Trihexyphenidyl.

-

Reaction Termination: Stop the reaction by adding a stopping solution.

-

cAMP Quantification: Measure the amount of cAMP produced using a competitive binding assay or other detection methods.

-

Data Analysis: Assess the ability of Trihexyphenidyl to reverse the agonist-induced inhibition of adenylyl cyclase activity.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Beyond Muscarinic Receptors: Other Potential Mechanisms

While the primary mechanism of action of Trihexyphenidyl is through muscarinic receptor antagonism, some studies suggest other potential interactions. There is evidence that Trihexyphenidyl may also modulate nicotinic acetylcholine receptors (nAChRs), which could indirectly lead to an enhancement of dopamine (B1211576) release in the striatum.[5] Further research is needed to fully elucidate the clinical significance of these secondary effects.

Conclusion

This compound exerts its therapeutic effects in movement disorders primarily through the competitive antagonism of muscarinic acetylcholine receptors, with a pronounced affinity for the M1 subtype. This action effectively dampens the overactive cholinergic signaling in the basal ganglia, contributing to the restoration of a more balanced neurotransmitter environment. The quantitative data from binding and functional assays provide a clear picture of its receptor interaction profile. A thorough understanding of its mechanism of action, as detailed in this guide, is crucial for the rational use of this agent and for the development of novel therapeutics targeting the cholinergic system.

References

- 1. Trihexyphenidyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. TRIHEXYPHENIDYL oral | MSF Medical Guidelines [medicalguidelines.msf.org]

- 3. Trihexyphenidyl Monograph for Professionals - Drugs.com [drugs.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (R,S)-Trihexyphenidyl, Acting Via a Muscarinic Receptor-Independent Mechanism, Inhibits Hippocampal Glutamatergic and GABAergic Synaptic Transmissions: Potential Relevance for Treatment of Organophosphorus Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Trihexyphenidyl Hydrochloride: A Technical Guide to its Binding Affinity for Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Trihexyphenidyl (B89730) Hydrochloride for the five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5). The information presented herein is curated for professionals in the fields of pharmacology, medicinal chemistry, and drug development to facilitate a comprehensive understanding of this compound's interaction with its primary targets.

Introduction

Trihexyphenidyl is an anticholinergic agent primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its therapeutic effects are mediated through the competitive antagonism of acetylcholine at muscarinic receptors in the central nervous system, helping to restore the balance between the cholinergic and dopaminergic systems.[1] A thorough understanding of its binding profile across the different muscarinic receptor subtypes is crucial for elucidating its mechanism of action, predicting its therapeutic efficacy, and anticipating potential side effects.

Quantitative Binding Affinity Data

The binding affinity of Trihexyphenidyl Hydrochloride for muscarinic receptors has been characterized in several studies, primarily through in vitro radioligand binding assays. The data reveals a degree of selectivity for certain subtypes. Trihexyphenidyl generally exhibits the highest affinity for the M1 and M4 receptor subtypes, an intermediate affinity for the M3 subtype, and a lower affinity for the M2 and M5 subtypes.[3]

The following tables summarize the available quantitative data on the binding affinity of Trihexyphenidyl for human muscarinic receptors.

Table 1: Inhibition Constants (IC50) of Trihexyphenidyl for Muscarinic Receptor Subtypes

| Receptor Subtype | IC50 (nM) | Tissue/Cell Source | Reference |

| M1 | ~9.77 | Hippocampal Slices | [3] |

| M2 | ~123.03 | Left Atrium | [3] |

| M3 | ~3.55 | Ileum | [3] |

Table 2: Antagonist Association Constants (pA2) of Trihexyphenidyl Enantiomers

| Receptor Subtype | (R)-(-)-enantiomer (pA2) | (S)-(+)-enantiomer (pA2) | Tissue Source | Reference |

| M1 | 10.1 - 10.6 | - | Rabbit Vas Deferens | [4] |

| M2α | - | - | Guinea-pig Atrium | [4] |

| M2β | - | - | Guinea-pig Ileum | [4] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The determination of binding affinities for Trihexyphenidyl at muscarinic receptors predominantly relies on competitive radioligand binding assays. A typical protocol involves the use of a non-selective muscarinic radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), and measuring the displacement of this radioligand by increasing concentrations of unlabeled Trihexyphenidyl.

Radioligand Binding Assay Protocol (General)

Objective: To determine the inhibitory constant (Ki) of Trihexyphenidyl for each of the five muscarinic receptor subtypes (M1-M5) expressed in a suitable cell line (e.g., CHO or HEK293 cells).

Materials:

-

Cell Membranes: Aliquots of frozen cell membranes expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

-

Test Compound: this compound.

-

Non-specific Binding Control: Atropine (B194438) (1-10 µM).

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.[5]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 154 mM NaCl.[5]

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filter mats.

-

Vacuum manifold.

-

Microplate scintillation counter.

Procedure:

-

Preparation:

-

Thaw frozen cell membrane aliquots on ice.

-

Resuspend membranes in ice-cold assay buffer to a predetermined optimal protein concentration.

-

Prepare serial dilutions of Trihexyphenidyl in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁴ M.

-

Prepare the [3H]-NMS solution in assay buffer at a concentration approximately equal to its dissociation constant (Kd) for the receptor subtype being tested.

-

Prepare the non-specific binding (NSB) control solution of atropine.

-

-

Incubation:

-

To each well of a 96-well plate, add:

-

Assay Buffer

-

Either vehicle (for total binding), atropine (for non-specific binding), or a Trihexyphenidyl dilution.

-

[3H]-NMS solution.

-

Cell membrane suspension to initiate the binding reaction.

-

-

Seal the plate and incubate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[6]

-

-

Termination and Harvesting:

-

Terminate the incubation by rapidly filtering the contents of the plate through a glass fiber filter mat using a vacuum manifold. This separates the bound radioligand from the unbound.

-

Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

-

-

Counting:

-

Allow the filter mat to dry completely.

-

Add scintillation cocktail to each filter.

-

Measure the radioactivity retained on the filters using a microplate scintillation counter. The output will be in counts per minute (CPM).

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of a competing ligand).

-

Plot the percentage of specific binding as a function of the logarithm of the Trihexyphenidyl concentration.

-

Determine the IC50 value (the concentration of Trihexyphenidyl that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

Trihexyphenidyl, as an antagonist, blocks the downstream signaling pathways initiated by the binding of acetylcholine to muscarinic receptors. These pathways are dependent on the G-protein to which the receptor subtype is coupled.

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[1][7] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][8]

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[1] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] The βγ-subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2]

Mandatory Visualizations

Caption: Gq-coupled muscarinic receptor signaling pathway.

Caption: Gi-coupled muscarinic receptor signaling pathway.

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

This compound is a non-selective muscarinic antagonist with a preference for M1 and M4 receptor subtypes. Its therapeutic utility in movement disorders stems from its ability to block cholinergic signaling in the central nervous system. The provided data and protocols offer a foundational resource for further research into the pharmacology of Trihexyphenidyl and the development of more selective muscarinic receptor modulators. A comprehensive understanding of its binding kinetics and the subsequent effects on intracellular signaling is paramount for optimizing its clinical use and for the design of future therapeutic agents with improved efficacy and side-effect profiles.

References

- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R,S)-Trihexyphenidyl, Acting Via a Muscarinic Receptor-Independent Mechanism, Inhibits Hippocampal Glutamatergic and GABAergic Synaptic Transmissions: Potential Relevance for Treatment of Organophosphorus Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselectivity of the enantiomers of trihexyphenidyl and its methiodide at muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. benchchem.com [benchchem.com]

- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. derangedphysiology.com [derangedphysiology.com]

Pharmacological profile of Trihexyphenidyl Hydrochloride in preclinical models

A Preclinical Pharmacological Overview of Trihexyphenidyl Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (THP) is a synthetic antispasmodic and centrally-acting muscarinic antagonist.[1][2] It has been a therapeutic option for managing parkinsonism and drug-induced extrapyramidal symptoms for decades.[1][3][4] This document provides an in-depth technical guide to the preclinical pharmacological profile of this compound, summarizing key data from various animal models. The primary mechanism of action is the non-selective blockade of muscarinic acetylcholine (B1216132) receptors, with a higher affinity for the M1 subtype.[1][5] Preclinical studies demonstrate its effects on motor control, which are attributed to the restoration of the balance between cholinergic and dopaminergic systems.[4][5] This guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows to support further research and development.

Mechanism of Action

This compound's primary mechanism of action is its direct inhibitory effect on the parasympathetic nervous system through the blockade of muscarinic acetylcholine receptors.[1][5][6] It is a non-selective antagonist but exhibits a higher affinity for the M1 muscarinic receptor subtype, which is prevalent in the cerebral cortex and striatum, areas crucial for motor control.[1][5] By inhibiting the action of acetylcholine, THP helps to restore the balance between the dopaminergic and cholinergic systems, which is disrupted in conditions like Parkinson's disease.[4][5][7]

Some evidence also suggests that Trihexyphenidyl may indirectly enhance dopamine (B1211576) release in the striatum by modifying nicotinic acetylcholine receptor neurotransmission.[1] This dual action on both muscarinic and potentially nicotinic pathways contributes to its therapeutic effects in alleviating motor symptoms such as tremors, rigidity, and bradykinesia.[3]

Receptor Binding Profile

| Receptor | Action | Affinity | Reference |

| Muscarinic M1 Receptor | Antagonist | High | [1][5] |

| Muscarinic M2 Receptor | Antagonist | Lower than M1 | [1] |

| Muscarinic M3 Receptor | Antagonist | Lower than M1 | |

| Muscarinic M4 Receptor | Antagonist | High | [8] |

| Muscarinic M5 Receptor | Antagonist | Lower than M1 | |

| Nicotinic Acetylcholine Receptor | Indirect Modifier | Unspecified | [1] |

| Dopamine Transporter | Binds | Lower than muscarinic receptors | [9] |

Pharmacodynamics in Preclinical Models

In preclinical models, Trihexyphenidyl has been evaluated for its effects on motor function, particularly in models of Parkinson's disease and drug-induced extrapyramidal symptoms.

Animal Models of Parkinson's Disease:

-

6-Hydroxydopamine (6-OHDA)-Lesioned Rats: In a study with rats having bilateral 6-OHDA lesions, which model Parkinson's disease, Trihexyphenidyl did not show an antagonizing effect on the induced neurobehavioral changes, such as decreased locomotor activity and catalepsy.[10]

-

MPTP-Lesioned Monkeys: In a hemiparkinsonian monkey model induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), Trihexyphenidyl was shown to potentiate the contraversive circling behavior produced by a D1 agonist (SKF-82958) and reduce the circling produced by a D2 agonist (N-0923).[11] This suggests a complex interaction with the dopaminergic system.

Behavioral Effects in Rodents:

-

Locomotor Activity: In mice, a 2 mg/kg oral dose of Trihexyphenidyl was found to increase locomotor activity.[12][13] This effect was preventable by pre-treatment with olanzapine, suggesting a dopamine-mediated mechanism.[12][13]

-

Forced Swim Test: The same 2 mg/kg dose in mice decreased immobility time in the forced swim test, an effect also associated with psychostimulant properties.[12][13]

-

Anxiety and Depression Models: In a study on THP withdrawal in rats, chronic administration led to withdrawal symptoms manifesting as anxiety and depressive-like behaviors in the open field and elevated plus-maze tests.[14]

| Preclinical Model | Dose | Effect | Reference |

| Mice | 2 mg/kg (oral) | Increased locomotor activity | [12][13] |

| Mice | 2 mg/kg (oral) | Decreased immobility in forced swim test | [12][13] |

| 6-OHDA-lesioned rats | Not specified | No antagonism of neurobehavioral changes | [10] |

| MPTP-lesioned monkeys | 100-1000 µg/kg (i.m.) | Potentiated D1 agonist-induced circling; Reduced D2 agonist-induced circling | [11] |

Experimental Protocol: Open Field Test for Locomotor Activity

This protocol is a synthesized representation of standard methods used in preclinical behavioral studies.

-

Animals: Adult male or female Swiss Albino mice (25-30g) are used.[13] They are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Apparatus: The open field apparatus consists of a square arena (e.g., 40x40x40 cm) made of a non-reflective material. The arena is equipped with an overhead camera connected to a video-tracking system to record and analyze the animal's movement.

-

Habituation: Prior to testing, each mouse is habituated to the testing room for at least 30-60 minutes.

-

Drug Administration: this compound (1 or 2 mg/kg) or vehicle (e.g., saline) is administered orally.[13]

-

Testing: 30-60 minutes after administration, each mouse is placed in the center of the open field arena, and its activity is recorded for a specified period (e.g., 60 minutes).

-

Data Analysis: The video-tracking software analyzes parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

-

Statistical Analysis: Data are typically analyzed using ANOVA followed by post-hoc tests to compare between treatment groups.[13]

Pharmacokinetics in Preclinical Models

Pharmacokinetic data for Trihexyphenidyl in preclinical models is limited in the available literature. Most of the detailed pharmacokinetic parameters are derived from human studies. However, general characteristics have been described.

-

Absorption: Trihexyphenidyl is rapidly absorbed from the gastrointestinal tract after oral administration.[1][8]

-

Distribution: In rats, after intravenous administration, Trihexyphenidyl distributes to the brain, heart, and lungs.[2] It has a higher affinity for central muscarinic receptors compared to peripheral ones.[1]

-

Metabolism: The metabolic fate of Trihexyphenidyl has not been fully elucidated, but it is thought to be not heavily metabolized.[1]

-

Excretion: The drug is likely eliminated predominantly in the urine, possibly as an unchanged drug.[1][8]

| Parameter | Species | Value | Reference |

| Onset of Action | General (Oral) | Within 1 hour | [8] |

| Peak Effect | General (Oral) | 2-3 hours | [8] |

| Duration of Action | General (Oral) | 6-12 hours | [8] |

| Human Cmax | Human | 7.2 ng/mL | [1] |

| Human Tmax | Human | 1.3 hours | [1] |

| Human Half-life (t1/2) | Human | 3.2 ± 0.3 hours | [1] |

Experimental Protocol: General Pharmacokinetic Study in Rodents

This protocol outlines a general approach for conducting a pharmacokinetic study in a rodent model.

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.

-

Drug Administration: this compound is administered via the intended route (e.g., oral gavage or intravenous injection) at a specific dose.

-

Blood Sampling: Blood samples (approx. 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of Trihexyphenidyl are quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key parameters like Cmax, Tmax, AUC (Area Under the Curve), half-life (t1/2), clearance, and volume of distribution.

Preclinical Safety and Toxicology

Toxicology studies in animals have identified dose-dependent effects.

-

Acute Toxicity: In a 14-day repeat-dose toxicity study in rats, high doses of a related compound resulted in stereotyped behavior, increased physical activity, and piloerection.[15] The No-Observed-Adverse-Effect Level (NOAEL) in one rat study was determined to be 10 µg/kg/day.[15]

-

Neurotoxicity: High doses of Trihexyphenidyl in rats have been shown to induce dose-dependent structural changes in the motor area of the frontal cortex, including apoptotic changes in pyramidal and granular cells.[16]

| Study Type | Species | Findings | Reference |

| 14-Day Repeat Dose Toxicity | Rats | Stereotypy, hyperactivity at high doses. NOAEL of 10 µg/kg/day. | [15] |

| Histological Study (Motor Cortex) | Rats | Dose-dependent structural changes, including apoptosis, at high doses. | [16] |

Conclusion

The preclinical pharmacological profile of this compound is characterized by its primary action as a central muscarinic M1 receptor antagonist, which helps to rebalance (B12800153) the cholinergic and dopaminergic systems.[1][5] Preclinical studies in various animal models confirm its influence on the motor systems, although its effectiveness can vary depending on the specific model of parkinsonism used.[10][11] Pharmacodynamic studies in rodents also point towards a dopamine-mediated psychostimulant-like effect at higher doses.[12][13] While comprehensive preclinical pharmacokinetic and toxicology data are somewhat limited, existing studies provide a foundational understanding of its absorption, distribution, and dose-dependent toxicity.[8][15][16] This guide consolidates the available preclinical data to serve as a valuable resource for professionals in the field of neuroscience and drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Trihexyphenidyl | C20H31NO | CID 5572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Articles [globalrx.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound TABLETS, USP [dailymed.nlm.nih.gov]

- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 8. Trihexyphenidyl - Wikipedia [en.wikipedia.org]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Effects of anti-Parkinsonian drugs on neurobehavioural changes induced by bilateral 6-hydroxydopamine lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trihexyphenidyl interactions with the dopamine D1-selective receptor agonist SKF-82958 and the D2-selective receptor agonist N-0923 in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced hemiparkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trihexyphenidyl has a psychostimulant-like effect on mice [rcpp-ie.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. researchgate.net [researchgate.net]

Trihexyphenidyl Hydrochloride: A Technical Guide to its Modulation of Dopaminergic and Cholinergic Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihexyphenidyl (B89730) Hydrochloride (THP) is a synthetic anticholinergic agent primarily utilized in the management of Parkinson's disease and the mitigation of extrapyramidal symptoms induced by antipsychotic medications.[1][2][3][4][5][6][7] Its therapeutic efficacy is rooted in its ability to correct the neurochemical imbalance between dopamine (B1211576) and acetylcholine (B1216132), a hallmark of parkinsonism.[1][2] This document provides a comprehensive technical overview of the pharmacodynamics of Trihexyphenidyl, focusing on its interactions with muscarinic acetylcholine receptors and its subsequent influence on the dopaminergic system. We will delve into the quantitative aspects of its receptor binding and its effects on neurotransmitter levels, detail the experimental protocols used to elucidate these properties, and visualize the underlying neurobiological pathways and experimental workflows.

Core Mechanism of Action: Restoring Neurotransmitter Equilibrium

The fundamental mechanism of Trihexyphenidyl revolves around its potent antagonism of muscarinic acetylcholine receptors.[2][8] In conditions like Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a functional surplus of acetylcholine in the basal ganglia.[2][9] This relative cholinergic overactivity contributes significantly to the motor symptoms of tremor, rigidity, and bradykinesia.[1][2]

Trihexyphenidyl acts as a non-selective antagonist at muscarinic acetylcholine receptors, but it demonstrates a notably higher affinity for the M1 subtype, which is densely expressed in the central nervous system, particularly within the striatum.[1][8][10][11] By blocking these central cholinergic receptors, THP curtails the excessive cholinergic signaling, thereby helping to restore a more balanced state with the depleted dopaminergic system.[1][2][5]

Furthermore, some research suggests that Trihexyphenidyl may indirectly facilitate dopamine release in the striatum.[8][10][12] This secondary effect is thought to be mediated through the drug's influence on nicotinic acetylcholine receptor neurotransmission, adding another layer to its therapeutic profile.[8][10][12]

Quantitative Pharmacodynamics

The interaction of Trihexyphenidyl with its molecular targets and its downstream effects on neurotransmitter levels have been quantified through various preclinical studies. The following tables summarize key quantitative data.

Table 1: Muscarinic Receptor Binding Profile of Trihexyphenidyl

| Receptor Subtype | Binding Affinity/Selectivity | Key Findings |

| M1 (Neuronal) | High | Trihexyphenidyl demonstrates the highest affinity for the M1 receptor subtype, which is prevalent in the cerebral cortex and striatum.[8][11] The (R)-(-)-enantiomer is a particularly potent and selective M1 antagonist.[13] |

| M2 (Cardiac) | Low | The affinity for cardiac M2 receptors is significantly lower, contributing to its central selectivity.[11][13] Studies show a 91-fold selectivity for M1 over M2α receptors for the (R)-(-)-enantiomer.[13] |

| M3 (Glandular) | Intermediate | The drug displays intermediate affinity for glandular M3 receptors.[11][14] |

| M4 | High | Binding studies report a high affinity for M4 receptors, similar to M1.[14] |

| M5 | Low | Affinity for M5 receptors is reported to be low.[14] |

Table 2: In Vivo Effects of Trihexyphenidyl on Striatal Dopamine Levels

| Experimental Model | Trihexyphenidyl Dose | Effect on Dopamine (DA) Release |

| Methamphetamine-induced DA release in mice (Nucleus Accumbens) | 5 mg/kg | Reduced the methamphetamine-induced DA increase from 698% to 293% of basal levels.[15] |

| Methamphetamine-induced DA release in mice (Striatum) | 5 mg/kg | Reduced the methamphetamine-induced DA increase from 367% to 207% of basal levels.[15] |

| DYT1 Dystonia Mouse Model (Striatum) | Not Specified | Increased striatal dopamine release and efflux. The mean increase was 35% in Dyt1 mice compared to 65% in wild-type controls.[12][16] |

| Normal Rats (Striatum) | 1 mM (via microdialysis probe) | Induced a significant initial increase in striatal dopamine release, which was followed by a decrease to below baseline values.[17] |

Signaling Pathways and Pharmacological Intervention

The intricate balance between acetylcholine and dopamine in the basal ganglia is crucial for smooth, controlled movement. The following diagrams illustrate this relationship and how Trihexyphenidyl intervenes.

Experimental Protocols

The characterization of Trihexyphenidyl's pharmacodynamic profile relies on established and rigorous experimental methodologies.

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of Trihexyphenidyl for specific muscarinic receptor subtypes.[18][19]

Objective: To quantify the competitive inhibition of a specific radioligand by Trihexyphenidyl at a target receptor.

Materials:

-

Receptor Source: Cell membranes from cell lines expressing a specific human muscarinic receptor subtype (e.g., M1).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-N-methylscopolamine).

-

Test Compound: Trihexyphenidyl HCl.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For quantifying radioactivity.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells containing the receptor of interest and isolate the membrane fraction via centrifugation. Resuspend the membrane pellet in assay buffer to a specific protein concentration.

-

Assay Setup: In a multi-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + radioligand.

-

Non-specific Binding: Receptor membranes + radioligand + a high concentration of a non-labeled competing drug (e.g., atropine).

-

Competitive Binding: Receptor membranes + radioligand + serial dilutions of Trihexyphenidyl.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 35-60 minutes).[20]

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter under vacuum. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = (Total Binding) - (Non-specific Binding).

-

Plot the percentage of specific binding against the logarithm of the Trihexyphenidyl concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of THP that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

This protocol allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of a living animal.[21][22][23]

Objective: To measure changes in extracellular dopamine and acetylcholine concentrations in the striatum following systemic administration of Trihexyphenidyl.

Materials:

-

Animal Model: Typically rats or mice.

-

Stereotaxic Apparatus: For precise surgical implantation of the microdialysis probe.

-

Microdialysis Probe: A small, semi-permeable probe.

-

Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

-

Fraction Collector: To collect dialysate samples at timed intervals.

-

Analytical System: High-Performance Liquid Chromatography (HPLC) with electrochemical detection (for dopamine) or an enzyme reactor (for acetylcholine).[23]

Methodology:

-

Probe Implantation: Anesthetize the animal and, using a stereotaxic frame, surgically implant the microdialysis probe into the target brain region (e.g., striatum). Secure the probe assembly to the skull.

-

Recovery: Allow the animal to recover from surgery. Experiments are typically conducted in awake, freely moving animals.

-

Perfusion: Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). The aCSF allows for the passive diffusion of extracellular molecules, including neurotransmitters, across the probe's membrane and into the outflow tubing.

-

Baseline Collection: Collect several dialysate samples at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline concentration of the neurotransmitters.

-

Drug Administration: Administer Trihexyphenidyl (e.g., via intraperitoneal injection).

-

Post-Treatment Collection: Continue collecting dialysate samples for a defined period post-administration to monitor drug-induced changes in neurotransmitter levels.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC. The concentration of neurotransmitters in each sample is quantified by comparing peak heights or areas to those of known standards.

-

Data Analysis: Express the post-treatment neurotransmitter concentrations as a percentage of the stable baseline average. Plot these percentages over time to visualize the neurochemical response to the drug.

Assessment of Drug-Induced Extrapyramidal Symptoms (EPS)

This protocol describes a method to model drug-induced EPS in animals and assess the efficacy of Trihexyphenidyl in reversing these symptoms.[24][25]

Objective: To induce a parkinsonian-like state (e.g., catalepsy, muscle rigidity) in rodents using a D2 receptor antagonist and quantify the reversal of these symptoms by Trihexyphenidyl.

Materials:

-

Animal Model: Rats.

-

Inducing Agent: A typical antipsychotic, such as haloperidol (B65202).

-

Test Agent: Trihexyphenidyl HCl.

-

Assessment Tools:

-

For Catalepsy: A horizontal bar or grid.

-

For Muscle Rigidity: Electromyography (EMG) recording equipment.[26]

-

Methodology:

-

Group Allocation: Divide animals into groups: Vehicle control, Haloperidol only, and Haloperidol + Trihexyphenidyl.

-

Induction of EPS: Administer haloperidol to the relevant groups to induce extrapyramidal symptoms. Haloperidol blocks D2 dopamine receptors, mimicking a state of dopamine deficiency.

-

Treatment: At a specified time relative to haloperidol administration, administer either vehicle or Trihexyphenidyl to the appropriate groups.

-

Behavioral Assessment (Catalepsy):

-

At set time points after drug administration, place the rat's forepaws on a raised horizontal bar.

-

Measure the latency (in seconds) for the rat to remove its paws and correct its posture. A longer latency indicates a greater degree of catalepsy.

-

-

Physiological Assessment (Muscle Rigidity):

-

For a more quantitative measure, insert fine-wire EMG electrodes into a hindlimb muscle (e.g., gastrocnemius).

-

Record EMG activity during passive flexion and extension of the limb. Increased tonic EMG activity is indicative of muscle rigidity.[26]

-

-

Data Analysis:

-

Compare the catalepsy scores or EMG activity levels between the treatment groups using appropriate statistical tests (e.g., ANOVA).

-

A significant reduction in catalepsy or muscle rigidity in the Haloperidol + Trihexyphenidyl group compared to the Haloperidol only group demonstrates the efficacy of THP.

-

Conclusion and Future Directions

Trihexyphenidyl Hydrochloride effectively alleviates motor symptoms in parkinsonism by acting as a central muscarinic antagonist, primarily at the M1 receptor subtype. This action serves to counteract the functional overactivity of the cholinergic system that arises from dopaminergic neurodegeneration. Quantitative data from binding assays confirm its receptor profile, while in vivo microdialysis studies demonstrate its complex influence on striatal dopamine dynamics.

For drug development professionals, the study of Trihexyphenidyl underscores the validity of targeting the cholinergic system to manage dopamine-deficiency states. However, the non-selective nature of THP leads to a range of peripheral and central side effects, such as dry mouth, blurred vision, and cognitive impairment, which limit its clinical utility, especially in elderly patients.[3][4] Future research should focus on the development of more selective M1 or M4 antagonists, which could offer a similar or enhanced therapeutic benefit with an improved side-effect profile, providing a more refined approach to restoring the delicate dopamine-acetylcholine balance in the basal ganglia.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Articles [globalrx.com]

- 5. Articles [globalrx.com]

- 6. drugpatentwatch.com [drugpatentwatch.com]

- 7. This compound - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Roles of the Functional Interaction between Brain Cholinergic and Dopaminergic Systems in the Pathogenesis and Treatment of Schizophrenia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hexinor | 2 mg | Tablet | হেক্সিনর ২ মি.গ্রা. ট্যাবলেট | Beacon Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 11. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trihexyphenidyl rescues the deficit in dopamine neurotransmission in a mouse model of DYT1 dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stereoselectivity of the enantiomers of trihexyphenidyl and its methiodide at muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (R,S)-Trihexyphenidyl, Acting Via a Muscarinic Receptor-Independent Mechanism, Inhibits Hippocampal Glutamatergic and GABAergic Synaptic Transmissions: Potential Relevance for Treatment of Organophosphorus Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suppressive effects of trihexyphenidyl on methamphetamine-induced dopamine release as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effect of trihexyphenidyl, a non-selective antimuscarinic drug, on decarboxylation of L-dopa in hemi-Parkinson rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Receptor Binding Assays and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. brieflands.com [brieflands.com]

- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 23. news-medical.net [news-medical.net]

- 24. madbarn.com [madbarn.com]

- 25. Extrapyramidal system neurotoxicity: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Trihexyphenidyl Hydrochloride: A Deep Dive into its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Trihexyphenidyl (B89730) Hydrochloride, a potent M1 muscarinic acetylcholine (B1216132) receptor antagonist. By examining the intricate connections between its chemical structure and pharmacological activity, we aim to provide a valuable resource for researchers and professionals involved in drug discovery and development.

Core Pharmacological Activity: Muscarinic Receptor Antagonism

Trihexyphenidyl hydrochloride primarily exerts its therapeutic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] It displays a notable selectivity for the M1 subtype, which is predominantly found in the central nervous system.[2][3] This selectivity is crucial to its clinical efficacy in treating Parkinson's disease and other extrapyramidal disorders by restoring the balance of cholinergic and dopaminergic activity in the basal ganglia.[1]

Signaling Pathway of Muscarinic Acetylcholine Receptors

The antagonism of M1 muscarinic receptors by trihexyphenidyl interrupts the signaling cascade initiated by acetylcholine. The following diagram illustrates the general signaling pathway of Gq-coupled M1 receptors and the point of inhibition by trihexyphenidyl.

Quantitative Structure-Activity Relationship Data

The affinity of trihexyphenidyl and its analogs for muscarinic receptors is a key determinant of their potency. The following tables summarize quantitative data from various studies, providing insights into the SAR of these compounds.

Binding Affinity of Trihexyphenidyl at Muscarinic Receptor Subtypes

Studies have demonstrated that trihexyphenidyl exhibits a higher affinity for M1 receptors compared to other muscarinic subtypes.

| Compound | Receptor Subtype | IC50 (nM) | Reference |

| Trihexyphenidyl | M1 (Cortical) | 3.7 - 14 | [4][5] |

| Trihexyphenidyl | Cardiac | Low Affinity | [4][5] |

| Trihexyphenidyl | Glandular (Salivary) | Intermediate Affinity | [4][5] |

| Atropine | M1 (Cortical) | 1.6 | [5] |

| Atropine | All Subtypes | 1.6 - 4.6 | [5] |

| Pirenzepine | M1 (Cortical) | High Affinity | [5] |

| Dicyclomine (B1218976) | M1 (Cortical) | High Affinity | [5] |

Stereoselectivity of Trihexyphenidyl Enantiomers

The stereochemistry of trihexyphenidyl plays a critical role in its interaction with muscarinic receptors, with the (R)-enantiomer displaying significantly higher affinity.

| Compound | Tissue/Receptor | pA2 Value | Reference |

| (R)-Trihexyphenidyl | Rat Olfactory Bulb (M4-like) | 8.84 | [6] |

| (S)-Trihexyphenidyl | Rat Olfactory Bulb (M4-like) | 6.09 | [6] |

| (R)-Trihexyphenidyl | Rat Striatum (M4-like) | 8.75 | [6] |

| (S)-Trihexyphenidyl | Rat Striatum (M4-like) | 6.12 | [6] |

| (R)-Trihexyphenidyl | Rat Myocardium (M2) | 7.64 | [6] |

| (S)-Trihexyphenidyl | Rat Myocardium (M2) | 5.72 | [6] |

Key Structural Features Influencing Activity

Several key structural motifs within the trihexyphenidyl molecule are crucial for its pharmacological activity.

-

Cyclohexyl and Phenyl Rings (R1 and R2): At least one of these groups must be a carbocyclic or heterocyclic ring for optimal activity.[1] Replacement of the cyclohexyl ring with another benzene (B151609) ring tends to decrease affinity for the dopamine (B1211576) transporter.[7]

-

Hydroxyl Group (R3): The presence of a hydroxyl group is important. This group can also be a hydrogen, hydroxymethyl, or amide.[1]

-

Propane Chain: A two-carbon distance between the ring-substituted carbon and the nitrogen atom generally leads to maximum potency.[1]

-

Piperidine (B6355638) Ring: Modifications to the piperidine ring can enhance affinity for the dopamine transporter.[7]

-

Ester Linkage (X): Derivatives where X is an ester group exhibit the highest potency.[1]

-

Nitrogen Substituent: The nitrogen can be a tertiary amine or a quaternary ammonium (B1175870) salt.[1]

Experimental Protocols

The following sections detail the methodologies used in key experiments to determine the structure-activity relationships of trihexyphenidyl and its analogs.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the binding affinities (Ki or IC50 values) of trihexyphenidyl and its analogs for different muscarinic receptor subtypes.

Materials:

-

Membrane preparations from tissues or cells expressing the target muscarinic receptor subtype (e.g., rat cerebral cortex for M1, heart for M2).

-

Radioligands such as [³H]-Pirenzepine (for M1) or [³H]-N-Methylscopolamine (non-selective).

-

Test compounds (trihexyphenidyl and its analogs).

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

In Vitro Functional Assays (Isolated Tissue Bath)

These assays measure the functional response of a tissue to a drug, providing information on its antagonist activity (pA2 value).

Objective: To determine the functional antagonist potency of trihexyphenidyl enantiomers at different muscarinic receptor subtypes.

Materials:

-

Isolated tissues such as rabbit vas deferens (M1), guinea-pig atrium (M2), or guinea-pig ileum (M3).

-

Organ bath apparatus with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Isotonic transducers and data acquisition system.

-

Muscarinic agonists (e.g., carbachol, oxotremorine).

-

Test antagonists (e.g., (R)- and (S)-trihexyphenidyl).

Procedure:

-

Mount the isolated tissue in the organ bath under a resting tension.

-

Allow the tissue to equilibrate.

-

Obtain a cumulative concentration-response curve for a muscarinic agonist.

-

Wash the tissue and allow it to recover.

-

Incubate the tissue with a known concentration of the antagonist (e.g., (R)-trihexyphenidyl) for a defined period.

-

Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

-

Repeat steps 4-6 with increasing concentrations of the antagonist.

-

Analyze the parallel rightward shift of the agonist concentration-response curves to calculate the pA2 value using a Schild plot analysis.

Conclusion

The structure-activity relationship of this compound is well-defined, with its potent and selective M1 muscarinic antagonist activity being a key feature. The presence of specific carbocyclic/heterocyclic rings, a hydroxyl group, an optimal carbon chain length, and a defined stereochemistry are all critical for its pharmacological profile. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research and development of novel muscarinic receptor modulators with improved therapeutic properties. Understanding these fundamental SAR principles is paramount for the rational design of next-generation anticholinergic agents.

References

- 1. TRIHEXYPHENIDYLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R,S)-Trihexyphenidyl, Acting Via a Muscarinic Receptor-Independent Mechanism, Inhibits Hippocampal Glutamatergic and GABAergic Synaptic Transmissions: Potential Relevance for Treatment of Organophosphorus Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonism by (R)- and (S)-trihexyphenidyl of muscarinic stimulation of adenylyl cyclase in rat olfactory bulb and inhibition in striatum and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship of trihexyphenidyl analogs with respect to the dopamine transporter in the on going search for a cocaine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Trihexyphenidyl Hydrochloride: A Technical Guide for its Application in Extrapyramidal Symptoms Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihexyphenidyl (B89730) Hydrochloride is a synthetic anticholinergic agent that has long been a cornerstone in the management of extrapyramidal symptoms (EPS), particularly those induced by antipsychotic medications.[1][2] Its role in scientific research is pivotal for understanding the pathophysiology of movement disorders and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of Trihexyphenidyl Hydrochloride, focusing on its mechanism of action, quantitative efficacy, and detailed experimental protocols for its use in both clinical and preclinical research settings.

Mechanism of Action

This compound primarily exerts its therapeutic effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, with a particular affinity for the M1 subtype.[3][4] In the context of drug-induced EPS, antipsychotic medications, which are typically dopamine (B1211576) D2 receptor antagonists, disrupt the delicate balance between dopamine and acetylcholine neurotransmission in the basal ganglia.[5] This leads to a state of relative cholinergic overactivity, manifesting as various movement disorders. By blocking muscarinic receptors, this compound helps to restore this balance, thereby alleviating symptoms such as dystonia, akathisia, and parkinsonism.[1][2]

Quantitative Data from Clinical Trials

The efficacy of this compound in treating various forms of extrapyramidal symptoms has been evaluated in numerous clinical trials. The following tables summarize key quantitative data from these studies.

| Table 1: Efficacy of Trihexyphenidyl in Torsion Dystonia | |

| Study Design | Double-blind, prospective, crossover trial[1][6] |

| Patient Population | 31 patients with torsion dystonia[1][6] |

| Dosage | Up to 30 mg/day[6] |

| Primary Outcome | Clinically significant response |

| Response Rate | 71% of patients showed a clinically significant response[1][6] |

| Long-term Efficacy (mean follow-up 2.4 years) | 68% continued to take trihexyphenidyl, with 42% showing considerable or dramatic benefit[1][6] |

| Table 2: Efficacy of Trihexyphenidyl in Secondary Dystonia in Children with Cerebral Palsy | |

| Study Design | Prospective, open-label, multicenter pilot trial[7][8] |

| Patient Population | 23 children (aged 4-15 years) with secondary dystonia due to cerebral palsy[7][8] |

| Dosage | Up to a maximum of 0.75 mg/kg/day over a 9-week period[7][8] |

| Primary Outcome Measure | Melbourne Assessment of Unilateral Upper Limb Function[7][8] |

| Results | Significant improvement in arm function at 15 weeks (P = .045) but not at 9 weeks[7][8] |

| Subgroup Analysis | A subgroup with hyperkinetic dystonia (n=10) worsened at 9 weeks (P = .04)[7][8] |

| Table 3: Comparison of Trihexyphenidyl and Levodopa (B1675098) in Parkinson's Disease | |

| Study Design | Prospective study[9][10] |

| Patient Population | 20 patients with Parkinson's disease[9][10] |

| Dosage | Single 4 mg oral dose of Trihexyphenidyl; 200/50 mg Levodopa/carbidopa[9][10] |

| Assessment | Unified Parkinson's Disease Rating Scale part III (UPDRS-III)[9][10] |

| Improvement with Trihexyphenidyl (%) | Total UPDRS-III: 27.0 ± 14.7Tremor sub-score: 53.8 ± 22.8Bradykinesia sub-score: 22.2 ± 27.2Rigidity sub-score: 29.5 ± 28.0Axial sub-score: 8.1 ± 13.3[10] |

| Improvement with Levodopa (%) | Total UPDRS-III: 61.3 ± 14.4Tremor sub-score: 67.1 ± 22.9Bradykinesia sub-score: 67.9 ± 32.1Rigidity sub-score: 65.3 ± 25.5Axial sub-score: 50.7 ± 16.0[10] |

| Table 4: Common Adverse Effects of this compound |

| Dry mouth[11] |

| Blurred vision[11] |

| Dizziness[11] |

| Nausea[11] |

| Nervousness[11] |

| Constipation[5] |

| Urinary retention[5] |

| Tachycardia[1] |

| Confusion and delirium (especially in older patients)[1][11] |

Experimental Protocols

Clinical Trial Protocols

1. High-Dosage Trihexyphenidyl in Torsion Dystonia (Double-Blind, Crossover Trial) [1][6][12]

-

Objective: To evaluate the efficacy of high-dosage trihexyphenidyl in patients with torsion dystonia.

-

Study Design: A prospective, double-blind, placebo-controlled crossover trial.

-

Participants: 31 patients aged 32 years or younger with primary torsion dystonia or some forms of secondary dystonia.[12]

-

Intervention:

-

Patients were randomly assigned to receive either trihexyphenidyl or a placebo for a specified period.

-

The dosage of trihexyphenidyl was increased weekly by 5 mg per day until a maximum dose of 30 mg per day was reached.[12]

-

Following a washout period, patients were crossed over to the other treatment arm.

-

-

Assessment:

-

The primary outcome was the change in the Dystonic Movements Scale (DMS) score.[12]

-

-

Key Findings:

-

A statistically significant difference was observed in the median DMS score between the trihexyphenidyl and placebo groups (14 vs 27, respectively; p = 0.005) at 36 weeks.[12]

-

2. Trihexyphenidyl in Children with Secondary Dystonia due to Cerebral Palsy (Open-Label Trial) [7][8][13]

-

Objective: To assess the effectiveness and safety of high-dose trihexyphenidyl in children with secondary dystonia due to cerebral palsy.

-

Study Design: A prospective, open-label, multicenter pilot trial.

-

Participants: 23 children aged 4 to 15 years with a diagnosis of cerebral palsy and secondary dystonia that impaired function in the dominant upper extremity.[7][8]

-

Intervention:

-

Assessment:

-

Key Findings:

Preclinical Experimental Protocols

1. MPTP-Induced Parkinsonism in Non-Human Primates [14][15][16]

-

Objective: To model Parkinson's disease in non-human primates to evaluate the therapeutic effects of antiparkinsonian drugs like trihexyphenidyl.

-

Animal Model: Cynomolgus macaques are commonly used.[14]

-

Induction of Parkinsonism:

-

Evaluation of Trihexyphenidyl:

-

Biochemical Analysis:

-

Post-mortem analysis of brain tissue is performed to measure the loss of tyrosine hydroxylase-positive neurons in the substantia nigra and dopamine levels in the striatum.[14]

-

2. 6-OHDA-Induced Extrapyramidal Symptoms in Rats [17][18][19]

-

Objective: To create a rodent model of Parkinson's disease to investigate the effects of trihexyphenidyl on dopaminergic pathways.

-

Animal Model: Sprague-Dawley rats are typically used.[19]

-

Induction of Lesion:

-

Evaluation of Trihexyphenidyl:

-

Trihexyphenidyl can be administered systemically (e.g., 1.5 mg/kg i.p.) or directly into the striatum via a microdialysis probe (e.g., 1 mM).[18]

-

-

Behavioral Assessments:

-

Behavioral changes such as decreased locomotor activity, catalepsy, and prolonged grasping time are measured.[17]

-

-

Biochemical Analysis:

-

In vivo microdialysis is used to measure the effects of trihexyphenidyl on the biotransformation of L-dopa to dopamine in the striatum.[18]

-

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselectivity of the enantiomers of trihexyphenidyl and its methiodide at muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Dystonia Treatment: Current Approach and Future Directions [practicalneurology.com]

- 7. Prospective open-label clinical trial of trihexyphenidyl in children with secondary dystonia due to cerebral palsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of effectiveness of trihexyphenidyl and levodopa on motor symptoms in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trihexyphenidyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Anticholinergics in the Treatment of Dystonia (Chapter 53) - Treatment of Dystonia [cambridge.org]

- 13. Identifying Effective Treatments for Dystonia in Patients With Cerebral Palsy: A Precision Therapeutics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atuka.com [atuka.com]

- 15. Trihexyphenidyl interactions with the dopamine D1-selective receptor agonist SKF-82958 and the D2-selective receptor agonist N-0923 in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced hemiparkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The MPTP-lesioned non-human primate models of Parkinson's disease. Past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of anti-Parkinsonian drugs on neurobehavioural changes induced by bilateral 6-hydroxydopamine lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of trihexyphenidyl, a non-selective antimuscarinic drug, on decarboxylation of L-dopa in hemi-Parkinson rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]

Preclinical Profile of Trihexyphenidyl Hydrochloride in Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Trihexyphenidyl (B89730) Hydrochloride in established animal models of Parkinson's disease. The document synthesizes key findings on the compound's mechanism of action, efficacy in motor symptom amelioration, and the experimental frameworks used for its assessment. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying biological processes and experimental designs.

Core Mechanism of Action: Restoring Cholinergic-Dopaminergic Balance

Trihexyphenidyl Hydrochloride is an anticholinergic agent that functions by antagonizing muscarinic acetylcholine (B1216132) receptors.[1] In the context of Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of cholinergic signaling in the striatum, contributing to motor deficits.[1] this compound helps to re-establish the balance between dopamine (B1211576) and acetylcholine, thereby alleviating parkinsonian symptoms.[1] It acts as a non-selective antagonist of all five muscarinic acetylcholine receptors but exhibits a stronger affinity for the M1 and M4 subtypes, which are highly expressed in the striatum.[2][3]

Signaling Pathways of Trihexyphenidyl in the Basal Ganglia

The therapeutic effects of Trihexyphenidyl are primarily mediated through its action on the direct and indirect pathways of the basal ganglia. In a dopamine-depleted state, such as in Parkinson's disease, there is a pathological alteration in the activity of these pathways. By blocking M1 and M4 receptors on striatal medium spiny neurons, Trihexyphenidyl modulates the excitability of these neurons, helping to normalize motor output. Recent studies suggest that in dopamine-depleted mice, there is a decrease in M4 receptor signaling, and restoring this transmission can partially alleviate motor deficits.[2][4]

Quantitative Preclinical Efficacy Data

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in various animal models.

Table 1: Effects of Trihexyphenidyl on Locomotor Activity in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Distance Traveled (m) in 60 min (Mean ± SD) | Reference |

| Saline Control | - | Not explicitly stated, baseline for comparison | [5] |

| Trihexyphenidyl | 1 | No significant difference from control | [5] |

| Trihexyphenidyl | 2 | Increased locomotor activity | [5] |

| Olanzapine (1 mg/kg) + Trihexyphenidyl | 2 | Locomotor activity increase prevented | [5] |

| Note: Specific numerical values for distance traveled were presented graphically in the source. This table reflects the reported significant increase at the 2 mg/kg dose.[5] This study was conducted in normal mice, not a Parkinson's disease model. |

Table 2: Neurochemical Effects of Trihexyphenidyl in a Hemi-Parkinson Rat Model (6-OHDA)

| Treatment | Administration Route | Effect on Striatal Dopamine Release | Reference |

| Trihexyphenidyl (1 mM) | Continuous perfusion via microdialysis probe | Significant initial increase, followed by a decrease below baseline | [6] |

| Trihexyphenidyl (1.5 mg/kg) | Systemic (i.p.) | Attenuation of L-dopa-induced dopamine release in the intact striatum | [6] |

Table 3: Effect of Trihexyphenidyl on Neurobehavioral Changes in a Bilateral 6-OHDA Rat Model

| Treatment Group | Effect on Locomotor Activity, Catalepsy, and Grasping Time | Reference |

| Trihexyphenidyl | No antagonizing effect on neurobehavioral changes | [7] |

Table 4: Neuroprotective Effect of Trihexyphenidyl in an MPTP Mouse Model

| Treatment | Effect on MPTP-induced Dopamine Depletion | Reference |

| Trihexyphenidyl | Partially protected against the neurotoxicity of MPTP | [8] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide, providing a framework for the replication and extension of these preclinical studies.

Animal Models of Parkinson's Disease

The 6-OHDA lesion model is a widely used method for inducing dopaminergic neurodegeneration.[9]

-

Procedure:

-

Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A midline incision is made on the scalp to expose the skull.

-

Injection: 6-OHDA is dissolved in saline containing 0.02% ascorbic acid to prevent oxidation. The solution is injected unilaterally into the medial forebrain bundle (MFB) or the striatum using a Hamilton syringe.

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care, including analgesics and softened food.

-

The MPTP model is another common method for inducing parkinsonism in mice.[10]

-

Procedure:

-

MPTP Administration: MPTP hydrochloride is dissolved in saline and administered to mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injections. Various dosing regimens can be used to induce acute, subacute, or chronic neurodegeneration.[11]

-

Safety Precautions: MPTP is a neurotoxin, and strict safety protocols must be followed during its handling and administration.